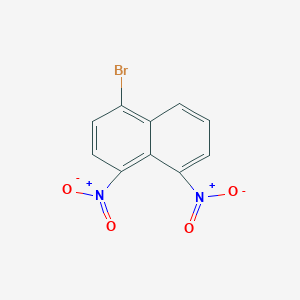

1-Bromo-4,5-dinitronaphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4185-60-8 |

|---|---|

Molecular Formula |

C10H5BrN2O4 |

Molecular Weight |

297.06g/mol |

IUPAC Name |

1-bromo-4,5-dinitronaphthalene |

InChI |

InChI=1S/C10H5BrN2O4/c11-7-4-5-9(13(16)17)10-6(7)2-1-3-8(10)12(14)15/h1-5H |

InChI Key |

AKXJGGFSIKWOTR-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])Br |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 4,5 Dinitronaphthalene

Direct Halogenation Strategies and Regioselectivity in Naphthalene (B1677914) Systems

The introduction of a bromine atom onto a pre-existing dinitronaphthalene or mononitronaphthalene skeleton is a common strategy. The success of this approach hinges on controlling the regioselectivity of the bromination reaction, which is influenced by the directing effects of the nitro groups already present on the naphthalene ring, as well as by the choice of catalyst and reaction conditions.

Bromination of Dinitronaphthalene Precursors

The direct bromination of 1,8-dinitronaphthalene (B126178) is a potential, though less commonly detailed, pathway to 1-bromo-4,5-dinitronaphthalene. The two nitro groups at the C1 and C8 positions are strongly deactivating and meta-directing. This electronic influence would theoretically direct an incoming electrophile, such as a bromonium ion, to the C4 or C5 position. The challenge in this approach lies in the significantly reduced reactivity of the dinitronaphthalene ring, often requiring harsh reaction conditions which can lead to undesired side products or low yields.

Bromination of Mononitronaphthalene Derivatives

A more frequently employed strategy involves the bromination of a mononitronaphthalene precursor, such as 1-nitronaphthalene (B515781). The nitro group at the C1 position deactivates the ring towards electrophilic attack but directs incoming substituents to the meta positions (C5 and C8). To achieve the desired 4,5-substitution pattern, a subsequent nitration step is necessary after the initial bromination.

For instance, the bromination of 1-nitronaphthalene can be carried out using elemental bromine in the presence of a Lewis acid catalyst. google.com This reaction typically yields a mixture of bromo-nitronaphthalene isomers. Following the bromination, a second nitration step is performed to introduce the second nitro group. The existing bromo and nitro substituents will direct the position of this second nitration.

Influence of Lewis Acid Catalysts and Reaction Conditions on Bromination Selectivity

The choice of Lewis acid catalyst and reaction conditions plays a pivotal role in determining the regioselectivity of bromination on the naphthalene ring system. Lewis acids, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), are commonly used to polarize the bromine molecule, generating a more potent electrophile (Br⁺). google.com

The nature of the catalyst can influence the product distribution. For example, studies on the dibromination of naphthalene have shown that different catalysts can favor the formation of different isomers. mdpi.com While not directly studying this compound, these findings highlight the principle that catalyst choice can steer the regiochemical outcome of the reaction. mdpi.com Temperature is another critical parameter; for example, the bromination of 1-bromonaphthalene (B1665260) can yield different major products at different temperatures. researchgate.net

Table 1: Influence of Catalysts on Naphthalene Bromination

| Catalyst | Substrate | Major Product(s) | Reference |

|---|---|---|---|

| Iron(III) bromide (FeBr₃) | Naphthalene | 1-Bromonaphthalene | |

| Aluminum bromide (AlBr₃) | Naphthalene | 1,4-Dibromonaphthalene | mdpi.com |

| Synclyst 13 | Naphthalene | 1,4-Dibromonaphthalene | mdpi.com |

| KSF clay | Naphthalene | 1,5-Dibromonaphthalene | mdpi.com |

In Situ Bromine Generation for Controlled Halogenation

To enhance control over the bromination process and improve safety, methods involving the in situ generation of bromine have been developed. These techniques avoid the handling of highly corrosive and toxic elemental bromine. One such method involves the use of hydrogen peroxide in combination with an alkali metal bromide, such as sodium bromide or potassium bromide. google.com This system generates electrophilic bromine in the reaction mixture, allowing for a more controlled halogenation. google.com This approach has been successfully applied to the bromination of 1-nitronaphthalene. google.com

Another approach utilizes N-bromosuccinimide (NBS) as a brominating agent. While often used for benzylic brominations, under certain conditions and with appropriate catalysts, NBS can be used for the nuclear bromination of aromatic compounds. nih.gov Photocatalytic methods for in situ bromine generation have also been explored for the bromination of naphthalene and its derivatives. mdpi.com

Nitration Routes for Brominated Naphthalene Frameworks

An alternative synthetic strategy involves the nitration of a pre-brominated naphthalene molecule. This approach takes advantage of the directing effects of the bromine atom and any existing nitro groups to guide the incoming nitro groups to the desired positions.

Nitration of Bromonaphthalene Precursors

The synthesis can commence with the nitration of a bromonaphthalene, such as 1-bromonaphthalene. The nitration of 1-bromonaphthalene typically yields a mixture of isomers, with 1-bromo-4-nitronaphthalene (B2987662) being a major product. evitachem.com The bromine atom is an ortho-, para-director, but the steric hindrance at the ortho position (C2) often favors substitution at the para position (C4).

Following the formation of 1-bromo-4-nitronaphthalene, a second nitration step is required to introduce the nitro group at the C5 position. The directing effects of the existing bromo and nitro substituents on the 1-bromo-4-nitronaphthalene intermediate guide this second nitration. The bromine at C1 and the nitro group at C4 will both influence the position of the incoming nitro group. The nitro group is a meta-director, and the bromine is an ortho-, para-director. This combined influence can be leveraged to favor the formation of this compound.

Positional Isomerism and Directing Effects in Nitration Reactions on Substituted Naphthalenes

The naphthalene system, a fused bicyclic aromatic hydrocarbon, has two distinct positions for substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). During electrophilic aromatic substitution, the α-position is generally more reactive because the corresponding carbocation intermediate (Wheland intermediate) is more stable, with resonance structures that keep one of the benzene (B151609) rings fully aromatic. nih.gov However, the final product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. numberanalytics.com

Kinetic Control: At lower temperatures, the reaction favors the faster-forming product, which is typically the α-substituted isomer.

Thermodynamic Control: At higher temperatures, the reaction can become reversible, leading to the most thermodynamically stable product, which is often the less sterically hindered β-substituted isomer.

When substituents are already present on the naphthalene ring, they exert powerful directing effects that determine the position of subsequent electrophilic attack. These effects are crucial in multi-step syntheses.

Activating, Ortho-, Para-Directing Groups: Groups like methoxy (B1213986) (-OCH₃) and amino (-NH₂) are electron-donating, activating the ring towards electrophilic attack and directing incoming groups to the ortho and para positions. vaia.com

Deactivating, Meta-Directing Groups: The nitro group (-NO₂) is strongly electron-withdrawing and deactivating. youtube.comlibretexts.org It directs incoming electrophiles to the meta position relative to itself. youtube.comlibretexts.org

In the context of synthesizing this compound, the interplay between the directing effects of the bromo and nitro groups is paramount. For instance, in the nitration of 1-bromonaphthalene, the bromine at C1 will direct incoming nitro groups to positions C2 and C4 (ortho and para) and to the peri-positions C5 and C8 in the adjacent ring. Conversely, if dinitrating a naphthalene ring that already contains a nitro group at C1, the second nitro group would be directed to the meta-positions (C3, C6, C8). vaia.compw.edu.pl The formation of the 4,5-dinitro isomer from a 1-bromo precursor requires substitution at both a para-like (C4) and a peri-position (C5), a complex outcome influenced by a combination of electronic and steric factors.

| Substituent Group | Example | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| Amino | -NH₂ | Strongly Activating | Ortho, Para |

| Halogen | -Br | Deactivating | Ortho, Para |

| Nitro | -NO₂ | Strongly Deactivating | Meta |

Multi-Step Synthesis Approaches and Strategic Intermediates

The synthesis of polysubstituted naphthalenes like this compound rarely proceeds in a single step and requires a carefully planned sequence of reactions.

A powerful strategy for introducing functional groups that are difficult to install directly is through the use of an aminonaphthalene intermediate and a subsequent diazotization reaction. The Sandmeyer reaction is a classic example, allowing for the conversion of an aromatic amino group into a halide, cyanide, or other groups via its diazonium salt. numberanalytics.comchemicalbook.comsynarchive.com This reaction typically involves treating the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C) to form the diazonium salt, which is then decomposed with a copper(I) salt (e.g., CuBr) to yield the desired product. numberanalytics.comlibretexts.org

Nitration: Naphthalene is dinitrated to produce a mixture of isomers, from which 1,5-dinitronaphthalene (B40199) and 1,8-dinitronaphthalene are key components. umanitoba.ca

Selective Amination/Functionalization: A precursor like 1-nitronaphthalene can be converted to 4-nitro-1-naphthylamine. chemicalbook.com Further nitration would be required to obtain the dinitro-amino intermediate. A more direct, though potentially complex, approach starts from a suitable dinitronaphthalene.

Formation of the Key Intermediate: The synthesis of 4,5-dinitro-1-naphthylamine is a critical step. rsc.org

Diazotization and Sandmeyer Reaction: The 4,5-dinitro-1-naphthylamine is treated with sodium nitrite (B80452) in the presence of hydrobromic acid to form the corresponding diazonium salt. Subsequent treatment with copper(I) bromide (CuBr) would replace the diazonium group with bromine, yielding this compound. smolecule.comresearchgate.net

This method is particularly useful because it allows for precise placement of the bromine atom, avoiding the complex isomer mixtures that can result from direct electrophilic bromination of a dinitronaphthalene.

The order in which functional groups are introduced is a critical strategic decision in organic synthesis.

Route 1: Bromination followed by Nitration

This approach begins with the bromination of naphthalene to yield 1-bromonaphthalene. wikipedia.org The subsequent dinitration of 1-bromonaphthalene must be carefully controlled. The C1-bromo substituent directs incoming electrophiles to the C2, C4, C5, and C8 positions. To achieve the desired this compound, nitration must occur at the C4 and C5 positions. This is a challenging transformation, as it requires substitution in both rings of the naphthalene system and can lead to a mixture of dinitro isomers. One study confirms the creation of this compound through the nitration of 1,4-dibromonaphthalene, a related sequential pathway.

Route 2: Nitration followed by Bromination

This pathway starts with the nitration of naphthalene to 1-nitronaphthalene, followed by a second nitration to produce dinitronaphthalenes (primarily 1,5- and 1,8-isomers). vpscience.org The subsequent bromination of a dinitronaphthalene is challenging because the two nitro groups are strongly deactivating, making the ring much less reactive towards electrophilic attack. youtube.com Furthermore, the nitro groups would direct the incoming bromine to positions meta to themselves, which may not lead to the desired 1-bromo product. For example, bromination of 1,5-dinitronaphthalene would likely be directed to the C4 or C8 positions. This route is generally considered less efficient for synthesizing the target compound.

Considerations for Optimized Synthesis Yields and Reaction Efficiency

Optimizing the synthesis of a specific isomer like this compound requires careful control over reaction parameters to maximize yield and minimize the formation of unwanted side products.

Key factors for optimization include:

Catalysts: The use of solid acid catalysts, such as zeolites (e.g., HBEA-25), has shown promise in improving the regioselectivity of naphthalene nitration. mdpi.com These catalysts can enhance the formation of specific isomers through shape-selective effects within their porous structures. For dinitration, solid superacids like sulfated zirconia have been used to improve the selectivity towards 1,5-dinitronaphthalene from 1-nitronaphthalene. researchgate.net

Reaction Temperature: Temperature plays a critical role in controlling the product distribution between kinetically and thermodynamically favored isomers. For nitrations, low temperatures (e.g., -15 °C to 0 °C) are often employed to increase selectivity and prevent over-nitration or decomposition. mdpi.com For Sandmeyer reactions, temperatures are kept low (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. numberanalytics.com

Nitrating Agent: The choice and concentration of the nitrating agent can significantly affect the outcome. Traditional mixed acid (HNO₃/H₂SO₄) is powerful but can lead to side reactions. orgsyn.org Alternative systems, such as nitric acid on silica (B1680970) gel or NO₂ in the presence of ozone, have been explored to achieve higher selectivity and milder reaction conditions. sci-hub.seresearchgate.net

Solvent: The solvent can influence reaction rates and selectivity. For example, nitration of naphthalene in 1,2-dichloroethane (B1671644) has been shown to provide good yields and selectivity. mdpi.com

| Catalyst | Nitrating Agent | Temperature | Solvent | 1-nitro/2-nitro Ratio | Yield | Reference |

|---|---|---|---|---|---|---|

| HBEA-25 Zeolite | 95% HNO₃ | -15 °C | 1,2-Dichloroethane | 19.2 | 68.2% | mdpi.com |

| Silica Gel | 69% HNO₃ | Room Temp | None (Solid Media) | 97:3 | Good | researchgate.net |

By carefully selecting a synthetic route, such as the diazotization of a pre-formed dinitro-aminonaphthalene, and optimizing reaction conditions related to catalysts, temperature, and reagents, the efficient synthesis of this compound can be achieved.

Compound Reference Table

| Compound Name | Chemical Formula |

|---|---|

| 1,2-Dichloroethane | C₂H₄Cl₂ |

| 1,4-Dibromonaphthalene | C₁₀H₆Br₂ |

| 1,5-Dinitronaphthalene | C₁₀H₆N₂O₄ |

| 1,8-Dinitronaphthalene | C₁₀H₆N₂O₄ |

| This compound | C₁₀H₅BrN₂O₄ |

| 1-Bromonaphthalene | C₁₀H₇Br |

| 1-Nitronaphthalene | C₁₀H₇NO₂ |

| 4,5-Dinitro-1-naphthylamine | C₁₀H₇N₃O₄ |

| 4-Nitro-1-naphthylamine | C₁₀H₈N₂O₂ |

| Copper(I) bromide | CuBr |

| Hydrobromic acid | HBr |

| Naphthalene | C₁₀H₈ |

| Nitric acid | HNO₃ |

| Nitrogen dioxide | NO₂ |

| Sodium nitrite | NaNO₂ |

| Sulfuric acid | H₂SO₄ |

| Sulfated zirconia | SO₄²⁻/ZrO₂ |

Reaction Mechanisms and Comprehensive Reactivity of 1 Bromo 4,5 Dinitronaphthalene

Electrophilic Aromatic Substitution (EAS) Mechanisms on Dinitronaphthalene Cores

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, but the high degree of deactivation in 1-Bromo-4,5-dinitronaphthalene presents a significant kinetic barrier to such transformations.

The substituents on the this compound core have a profound impact on its reactivity towards electrophiles. Both nitro (-NO₂) and bromo (-Br) groups are deactivating, meaning they decrease the rate of electrophilic substitution compared to unsubstituted naphthalene (B1677914). pbworks.comlibretexts.org

Nitro Groups (-NO₂): As powerful electron-withdrawing groups, the two nitro substituents at positions 4 and 5 strongly deactivate the naphthalene system through both inductive and resonance effects. pressbooks.pub They pull electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.org In terms of directing effects, nitro groups are meta-directors on a benzene (B151609) ring. youtube.com In naphthalene, the situation is more complex. The nitration of 1-nitronaphthalene (B515781), for instance, yields primarily 1,5- and 1,8-dinitronaphthalene (B126178), indicating the existing nitro group directs incoming electrophiles to the unsubstituted ring. uomustansiriyah.edu.iqvpscience.org

Bromo Group (-Br): The bromo substituent is also deactivating due to its inductive electron-withdrawing effect. chemistrytalk.org However, through resonance, it can donate a lone pair of electrons to the ring, which makes it an ortho-, para- director. pbworks.compressbooks.pub This directing effect is significantly weakened by the overwhelming deactivating power of the two nitro groups.

Collectively, the three substituents render the this compound molecule extremely unreactive towards further electrophilic attack. The ring containing the bromine atom is deactivated by the adjacent nitro group at C4, and the second ring is deactivated by the nitro group at C5.

Table 1: Summary of Substituent Effects in Electrophilic Aromatic Substitution

| Substituent | Effect on Ring Reactivity | Directing Influence | Mechanism of Effect |

| Nitro (-NO₂) | Strongly Deactivating | Meta-directing (in benzene) | Inductive withdrawal & Resonance withdrawal |

| Bromo (-Br) | Weakly Deactivating | Ortho-, Para-directing | Inductive withdrawal & Resonance donation |

Given the severe deactivation of the this compound system, forcing conditions, such as the use of fuming nitric acid in concentrated sulfuric acid at elevated temperatures, would be required for any further electrophilic substitution. The mechanism for a potential further nitration would follow the classical pathway for electrophilic aromatic substitution.

Formation of the Electrophile: The nitronium ion (NO₂⁺) is generated from the reaction of nitric acid with the strong acid catalyst, sulfuric acid. pbworks.com

Nucleophilic Attack: The electron-poor naphthalene ring would act as a nucleophile, attacking the highly electrophilic nitronium ion. This is the rate-determining step and would have a very high activation energy.

Formation of the Sigma Complex (Arenium Ion): This attack transiently disrupts the aromaticity of one of the rings, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The positive charge is delocalized over several atoms in the ring system.

Deprotonation: A weak base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the polysubstituted product.

Predicting the position of a third nitro group is challenging. The C1, C4, and C5 positions are occupied. The existing substituents deactivate all remaining positions. The least deactivated positions would likely be on the ring containing the bromo group, at C2 or C3, or on the other ring at C8 or C6. However, steric hindrance and the complex electronic effects make a definitive prediction difficult without experimental or computational data.

The classical mechanism for electrophilic aromatic nitration, as described by Ingold and Hughes, involves the direct attack of a nitronium ion (NO₂⁺) on the aromatic ring to form a sigma complex. rushim.ru However, theoretical and experimental studies have suggested alternative pathways, particularly for more reactive aromatic systems.

A key alternative is the single-electron transfer (SET) mechanism. sci-hub.se This model proposes that the reaction may be initiated by the transfer of a single electron from the aromatic substrate to the nitronium ion, forming a radical cation-radical pair. This pair can then collapse to form the sigma complex. The prevalence of the SET mechanism versus the classical polar mechanism is thought to depend on the ability of the aromatic compound to transfer an electron to the nitronium ion. sci-hub.se For highly deactivated substrates like this compound, the high oxidation potential would make the initial electron transfer highly unfavorable, suggesting that if a reaction were to occur, it would more likely proceed through a mechanism closer to the classical polar pathway.

Nucleophilic Aromatic Substitution (SNAr) Potential and Pathways

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of this compound makes it a potential candidate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group.

The bromo group at the C1 position is a viable leaving group in SNAr reactions. savemyexams.com The feasibility of its displacement depends on the ability of the aromatic ring to stabilize the intermediate negative charge. The SNAr mechanism proceeds via a two-step addition-elimination pathway.

Nucleophilic Addition: A strong nucleophile (e.g., an alkoxide, RO⁻, or an amine, RNH₂) attacks the carbon atom bearing the bromo group (C1). This step is typically the rate-determining step.

Formation of a Meisenheimer Complex: This addition forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitro groups.

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the bromide ion (Br⁻), a good leaving group, yielding the final substitution product.

The stability of the Meisenheimer complex is paramount. The nitro groups at C4 and C5 are critical for stabilizing this intermediate. Although the C4-nitro group is meta to the site of attack, its strong inductive effect helps to stabilize the negative charge. The C5-nitro group, being on the adjacent ring, can also participate in delocalizing the negative charge through the conjugated π-system of the naphthalene core.

Electron-withdrawing groups are essential for activating an aromatic ring towards SNAr. masterorganicchemistry.com Nitro groups are particularly effective activators, especially when located at positions ortho or para to the leaving group. libretexts.org This is because they can directly stabilize the negative charge of the Meisenheimer intermediate through resonance.

In this compound, the nitro group at C4 is meta to the bromo group at C1. Therefore, it cannot directly delocalize the negative charge via a resonance structure in the same way an ortho or para nitro group could. However, its powerful electron-withdrawing inductive effect still significantly stabilizes the anionic intermediate by pulling electron density away from the ring.

Radical Reaction Chemistry Involving Halogenated Nitronaphthalenes

Radical reactions offer a unique avenue for the functionalization of aromatic compounds. For halogenated nitronaphthalenes like this compound, radical chemistry can be initiated at either the carbon-halogen bond or influenced by the strongly electron-accepting nitro groups.

The carbon-bromine (C-Br) bond in an aromatic system can undergo homolytic cleavage, where the covalent bond breaks symmetrically, with each fragment retaining one of the bonding electrons. libretexts.orgnowgonggirlscollege.co.in This process generates a highly reactive aryl radical and a bromine radical. libretexts.org The energy required for this bond scission is known as the Bond Dissociation Energy (BDE). libretexts.org

C₁₀H₅(NO₂)₂-Br → C₁₀H₅(NO₂)₂• + Br•

The nitro groups are central to the radical chemistry of this compound. Nitroaromatic compounds (ArNO₂) are known to readily accept a single electron to form a nitro radical-anion (ArNO₂⁻•). nih.govuchile.cl This process is a key feature of their biological activity and electrochemical behavior. nih.govuchile.cl

The one-electron reduction potential is a controlling factor in many biological responses of nitro compounds. nih.gov This reduction leads to the formation of the nitro radical-anion, which is often an obligate intermediate in the metabolic pathway. nih.gov While these radical anions have been invoked as damaging species, they are often unreactive on their own, acting primarily as simple reductants. nih.gov

A significant radical pathway for nitroaromatics in aerobic systems is "futile metabolism" or "redox cycling". In this process, the nitro radical-anion transfers its extra electron to molecular oxygen (O₂) to generate a superoxide (B77818) anion (O₂⁻•), regenerating the parent nitroaromatic compound. nih.govnih.gov This cycle can repeat, leading to the production of reactive oxygen species.

Furthermore, radical reactions can also involve the displacement of the nitro group itself, a process known as denitration. researchgate.netnih.gov Studies on substituted nitrobenzenes have shown that they can react with radical cations in a process that points toward a radical mechanism for NO₂ elimination. researchgate.netnih.gov In dinitronaphthalene systems, one-electron reduction leads to radical anions where the unpaired electron's charge may be localized on one of the nitro groups or delocalized across the molecule, influencing subsequent reactivity. researchgate.netresearchgate.netacs.orgacs.org

Other Relevant Reaction Pathways

Beyond radical chemistry, this compound is amenable to transformations involving the reduction of its nitro groups and the substitution of its bromine atom via cross-coupling reactions.

A significant reaction pathway for this compound is the reduction of its two nitro groups to form amino groups. A key challenge in this transformation is achieving chemoselectivity—reducing the nitro groups without simultaneously causing reductive cleavage of the carbon-bromine bond (hydrodehalogenation).

A variety of reagents and catalytic systems have been developed for the selective reduction of nitroarenes while preserving halogen substituents. nih.govorganic-chemistry.orgorganic-chemistry.org The choice of reducing agent and reaction conditions is critical to prevent the undesired loss of the bromine atom. organic-chemistry.org For instance, catalytic transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) in the presence of a palladium on carbon (Pd/C) catalyst under mild thermal conditions has proven effective for the selective reduction of various halogenated nitroarenes. nih.govorganic-chemistry.org Other systems, such as iron sulfate (B86663) with sodium borohydride (B1222165) in water, have also demonstrated high chemoselectivity, cleanly reducing chloro- and bromo-nitrobenzenes to the corresponding anilines without dehalogenation. kashanu.ac.ir Sodium dithionite (B78146) (Na₂S₂O₄) is another common and inexpensive reagent used for the chemoselective reduction of nitro groups. organic-chemistry.orgrsc.orgzenodo.org

| Reagent/System | Selectivity | Notes |

| Hydrazine Hydrate (NH₂NH₂·H₂O) with Pd/C | High | Selective for nitro group reduction under mild heating; dehalogenation can occur at higher temperatures. organic-chemistry.org |

| Sodium Dithionite (Na₂S₂O₄) | High | An inexpensive industrial reagent effective for chemoselective reduction of nitro groups in the presence of other functionalities. organic-chemistry.orgrsc.org |

| FeSO₄ / NaBH₄ in Water | High | A green chemistry approach that cleanly reduces nitroarenes without affecting bromo substituents. kashanu.ac.ir |

| Catalytic Hydrogenation (H₂) | Variable | Selectivity depends heavily on the catalyst (e.g., Pd, Pt, Ni), solvent, and conditions. Can lead to dehalogenation. nih.gov |

This table is generated based on findings for various halogenated nitroaromatic compounds and represents general reactivity trends.

The carbon-bromine bond in this compound is a key site for carbon-carbon bond formation via cross-coupling reactions. The presence of two strong electron-withdrawing nitro groups activates the aryl halide, making it a suitable substrate for such transformations.

The Ullmann reaction is a classic method for the coupling of two aryl halides to form a biaryl, traditionally using copper metal at high temperatures. wikipedia.orgiitk.ac.inbyjus.com The reaction is particularly effective for aryl halides that are activated by electron-withdrawing groups, such as the nitro groups in this compound. wikipedia.org The mechanism involves the formation of an active copper(I) species, which undergoes oxidative addition with the aryl halide, ultimately leading to the new biaryl C-C bond through reductive elimination. byjus.comorganic-chemistry.org Modern variations may use soluble copper catalysts and milder conditions. wikipedia.org

Besides the Ullmann reaction for forming symmetrical biaryls, the C-Br bond is also reactive in other transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, which are powerful tools for creating unsymmetrical biaryls and other complex structures. nih.gov For example, the Suzuki coupling of 1-bromo-4-nitrobenzene (B128438) with boronic acids has been demonstrated, indicating that the C-Br bond can be selectively targeted even in the presence of a nitro group. nih.gov

| Reaction | Metal Catalyst | Key Features |

| Ullmann Coupling | Copper (Cu) | Couples two aryl halides; effective for electron-deficient substrates; typically requires high temperatures. wikipedia.orgorganic-chemistry.org |

| Suzuki Coupling | Palladium (Pd) | Couples an aryl halide with a boronic acid/ester; known for its high functional group tolerance. nih.gov |

| Heck Coupling | Palladium (Pd) | Couples an aryl halide with an alkene. |

| Stille Coupling | Palladium (Pd) | Couples an aryl halide with an organostannane reagent. nih.gov |

This table summarizes common cross-coupling reactions applicable to activated aryl bromides.

Advanced Theoretical and Computational Investigations of 1 Bromo 4,5 Dinitronaphthalene

Quantum Chemical Calculations for Electronic Structure Analysis

Theoretical and computational chemistry provide profound insights into the molecular characteristics of 1-Bromo-4,5-dinitronaphthalene. These methods allow for the detailed analysis of its electronic structure, stability, and reactivity from a quantum mechanical perspective.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of molecules. mdpi.com For aromatic compounds like this compound, DFT calculations, often employing functionals like B3LYP combined with basis sets such as 6-311+G(d,p) or 6-311++G(d,p), are utilized to determine the optimized molecular geometry in the ground state. researchgate.netresearchgate.net These calculations predict key structural parameters including bond lengths, bond angles, and dihedral angles.

| Parameter | Description | Typical Computational Method | Significance |

|---|---|---|---|

| Optimized Geometry | Prediction of bond lengths, bond angles, and dihedral angles at the minimum energy state. | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides the most stable three-dimensional structure of the molecule. researchgate.netresearchgate.net |

| Thermodynamic Properties | Calculation of enthalpy, entropy, and Gibbs free energy. | DFT frequency calculations | Determines the relative stability of the molecule and its conformers. researchgate.net |

| Vibrational Frequencies | Prediction of infrared and Raman spectra. | DFT frequency calculations | Aids in the characterization and identification of the compound by comparing calculated spectra with experimental data. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.netresearchgate.net

A small HOMO-LUMO gap generally signifies low kinetic stability and high chemical reactivity, as it is energetically more favorable to move electrons from the HOMO to the LUMO. researchgate.net For this compound, the presence of two potent electron-withdrawing nitro groups is expected to significantly lower the energy of the LUMO, enhancing the molecule's electrophilic character. tandfonline.com This makes it a good electron acceptor in chemical reactions. The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for nucleophilic and electrophilic attack, respectively. ajchem-a.com DFT calculations can precisely determine the energies of these orbitals and map their spatial distribution, offering predictive power regarding the molecule's reactive behavior. mdpi.com

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. ajchem-a.com |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. ajchem-a.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of an atom or molecule to attract electrons. researchgate.net |

Spin-orbit coupling (SOC) is the interaction between an electron's spin and its orbital motion around the nucleus. d-nb.info This relativistic effect is a primary driver of intersystem crossing (ISC), a process involving a change in the spin state of a molecule (e.g., from a singlet to a triplet state). acs.org The rate of ISC is directly related to the magnitude of the SOC. d-nb.info In organic molecules composed of light atoms, SOC is typically weak; however, for nitroaromatic compounds, it can be unusually strong, leading to very fast ISC. d-nb.inforsc.org The presence of a heavy atom, such as bromine in this compound, is known to significantly increase the SOC magnitude (the "heavy-atom effect"), which should further facilitate and accelerate the ISC process. d-nb.info Computational methods can calculate SOC values between different electronic states (e.g., S₁ and T₁, T₂) to predict the efficiency and pathways of ISC. acs.org

Intermolecular interactions are critical for understanding the solid-state properties and crystal packing of this compound. The planar naphthalene (B1677914) core promotes π-π stacking interactions, a common feature in aromatic systems. Additionally, the bromine atom can participate in halogen bonding, where the electropositive region on the bromine (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. The nitro groups can also engage in various dipole-dipole and other non-covalent interactions. researchgate.net Computational analysis of the molecular electrostatic potential (MEP) can identify the electrophilic and nucleophilic regions on the molecular surface, predicting the sites for these intermolecular interactions. researchgate.netscielo.br

Photophysical Properties and Excited State Dynamics in Related Nitroaromatics

The photophysical behavior of nitroaromatic compounds is distinct and dominated by highly efficient non-radiative processes. The introduction of nitro groups onto an aromatic framework opens up unique deactivation channels for electronically excited states.

A defining characteristic of nitroaromatic compounds, including nitronaphthalenes, is their ability to undergo ultrafast intersystem crossing (ISC) upon photoexcitation. rsc.orgrsc.org This process, where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (Tₙ), often occurs on a sub-picosecond timescale (hundreds of femtoseconds). rsc.orgacs.org This extreme efficiency is a primary reason why most nitroaromatics are considered non-fluorescent, as the ISC process outcompetes radiative decay (fluorescence) by several orders of magnitude. acs.orgrsc.org

The mechanism for this rapid ISC is attributed to several factors. researchgate.net First, there is often a small energy gap between the initially populated S₁ state and a higher-lying triplet state (Tₙ, where n ≥ 2), which acts as a "receiver" state. acs.orgnih.gov Following the S₁ → Tₙ transition, the molecule rapidly relaxes via internal conversion to the lowest triplet state (T₁). researchgate.net Second, according to El-Sayed's rule, ISC is more efficient between electronic states of different orbital character (e.g., n,π* and π,π). acs.org The presence of the nitro group provides low-lying n,π states (involving non-bonding electrons on the oxygen atoms) that can effectively couple with the π,π* states of the aromatic ring, thereby creating efficient ISC channels. rsc.orgnih.gov Studies on 2-nitronaphthalene (B181648) have shown that the high ISC efficiency results from the very small electronic and nuclear changes the molecule needs to undergo during the singlet-triplet transition. d-nb.inforesearchgate.net

The dominant pathway for energy dissipation in photoexcited nitroaromatics is non-radiative decay. rsc.org Ultrafast ISC, as described above, is the most prevalent and efficient non-radiative channel, effectively quenching fluorescence and populating the triplet manifold with near-unity quantum yield in many cases. rsc.orgresearchgate.net Once in the triplet state, the molecule can dissipate its remaining energy through several mechanisms, including phosphorescence (radiative decay from T₁) or non-radiative decay back to the ground state (S₀) via reverse intersystem crossing. nih.gov

Besides ISC, another non-radiative pathway is internal conversion (IC), which is the decay between states of the same spin multiplicity (e.g., S₁ → S₀). nih.gov While typically slower than ISC in nitroaromatics, IC can become more competitive depending on the molecular structure and environment. rsc.org For instance, introducing charge-transfer (CT) character into the excited state can sometimes suppress ISC but may open up alternative IC pathways for deactivation. rsc.orgnih.govnsf.gov In some specific nitroaromatic compounds, photochemical reactions, such as the dissociation of nitric oxide (NO), can also serve as a deactivation channel, competing with ISC and IC. nih.govwalshmedicalmedia.com However, for many simple nitronaphthalenes, the photochemistry is largely dictated by the extremely efficient population and subsequent decay of the triplet state. acs.orgwalshmedicalmedia.com

Computational Studies on Solvent Effects on Electronic States

The surrounding solvent medium can significantly influence the electronic states of a molecule, leading to changes in its absorption spectra, a phenomenon known as solvatochromism. ucsb.edu Computational chemistry provides powerful tools to model and predict these solvent effects, offering insights into the solute-solvent interactions at a molecular level.

For a molecule like this compound, with its polar nitro groups, the choice of solvent is expected to have a pronounced impact on its electronic structure and properties. Computational studies would typically employ a combination of quantum mechanical calculations and a solvent model. The most common approaches are implicit (continuum) solvent models and explicit solvent models.

Implicit Solvent Models:

Implicit models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), represent the solvent as a continuous dielectric medium. researchgate.netjlu.edu.cn These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. By performing calculations in different simulated solvent environments, it is possible to predict the shift in electronic transition energies. For instance, theoretical investigations on similar organic π-conjugated ligands have shown that increasing solvent polarity can lead to the polarization and elongation of bonds connected to polar functional groups. jlu.edu.cn

Explicit Solvent Models:

Explicit solvent models involve including a number of individual solvent molecules around the solute in the quantum mechanical calculation. ucsb.edu This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. For a comprehensive understanding, a hybrid approach combining an explicit description of the first solvation shell with a continuum model for the bulk solvent is often employed. jlu.edu.cn

Research Findings from Analogous Systems:

Studies on similar nitroaromatic compounds, such as 2,7-dinitronaphthalene (B1220600) radical anion, have utilized semiempirical AM1 calculations with the COSMO solvent model to investigate its electronic structure in different solvents like acetonitrile, dimethylformamide, and butyronitrile. researchgate.net These calculations revealed that the solvent reorganizational component is a dominant factor in the intramolecular electron transfer process. researchgate.net Similarly, time-dependent density functional theory (TD-DFT) calculations are a standard method to predict the UV-Vis spectra of molecules in various solvents, and it has been observed that the dipole moments of related compounds increase with the polarity of the solvent, indicating a greater charge distribution. ajol.info

Illustrative Data Table for Solvent Effects on Electronic Transitions:

The following table demonstrates the kind of data that would be generated from a computational study on the solvent effects on the electronic absorption spectrum of this compound. The values are hypothetical and for illustrative purposes only, based on trends observed in similar compounds. ajol.infomdpi.com

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Predicted Solvatochromic Shift (nm) |

|---|---|---|---|

| Gas Phase | 1.0 | 350 | - |

| Cyclohexane | 2.0 | 355 | +5 (Red Shift) |

| Dichloromethane | 8.9 | 362 | +12 (Red Shift) |

| Acetonitrile | 37.5 | 368 | +18 (Red Shift) |

| Water | 80.1 | 342 | -8 (Blue Shift) |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, identifying intermediates and transition states, and thereby elucidating reaction mechanisms. arxiv.org For a substrate like this compound, which is primed for reactions such as nucleophilic aromatic substitution (SNAr), computational studies can provide a detailed understanding of the reaction's progress.

The study of reaction energetics involves calculating the energies of reactants, products, intermediates, and transition states. nih.gov This information allows for the determination of key thermodynamic and kinetic parameters, such as reaction enthalpies (ΔH), activation energies (Ea), and Gibbs free energies of activation (ΔG‡). Density functional theory (DFT) is a widely used quantum mechanical method for these calculations due to its balance of accuracy and computational cost. researchgate.net

For the SNAr reaction of a dinitronaphthalene derivative, the mechanism typically involves the formation of a Meisenheimer complex as an intermediate. researchgate.net Computational modeling can trace the energy profile of this two-step process: the initial nucleophilic attack to form the intermediate and the subsequent departure of the leaving group. mdpi.com Studies on the reaction of 1-substituted 2,4-dinitronaphthalenes with hydroxide (B78521) ion have explored the possibility of single-electron transfer pathways, highlighting the complexity of these reactions. acs.org

Illustrative Data Table for a Hypothetical SNAr Reaction:

This table presents hypothetical energetic data for the reaction of this compound with a generic nucleophile (Nu⁻), illustrating the kind of information obtained from reaction pathway modeling.

| Reaction Step | Species | Calculated Relative Energy (kcal/mol) | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Reactants | This compound + Nu⁻ | 0.0 | - |

| Transition State 1 (TS1) | [Formation of Meisenheimer complex] | +15.2 | 15.2 |

| Intermediate | Meisenheimer Complex | -5.8 | - |

| Transition State 2 (TS2) | [Departure of Br⁻] | +10.5 | 16.3 |

| Products | 1-Nu-4,5-dinitronaphthalene + Br⁻ | -12.1 | - |

When a molecule has multiple reactive sites, predicting the regioselectivity of a reaction is crucial. numberanalytics.com In the case of this compound, a nucleophile could potentially attack at different positions on the naphthalene ring. Computational methods can predict the most likely site of attack by comparing the activation barriers for the different possible reaction pathways. beilstein-journals.orgrsc.org The pathway with the lowest activation energy is kinetically favored and will lead to the major product.

Factors influencing regioselectivity include electronic effects (the distribution of electron density) and steric effects (the spatial arrangement of atoms). numberanalytics.com The two nitro groups in this compound strongly withdraw electron density from the aromatic system, activating it for nucleophilic attack. Computational analysis of the electrostatic potential and frontier molecular orbitals (HOMO and LUMO) can provide a qualitative prediction of the most electrophilic sites. For a quantitative prediction, the full transition state analysis for each possible pathway is necessary.

Stereoselectivity, the preference for the formation of one stereoisomer over another, is also amenable to computational prediction. beilstein-journals.org While less relevant for a simple substitution on the naphthalene ring, in more complex reactions involving the creation of new chiral centers, computational modeling can be used to predict the stereochemical outcome by comparing the energies of the diastereomeric transition states.

Research on the reactions of nitronaphthalenes with dienes has demonstrated the use of computational methods to understand the dienophilic nature and regioselectivity of Diels-Alder reactions. researchgate.netresearchgate.net Similarly, studies on C-H activation reactions have highlighted the challenges and successes of using computational approaches to predict regioselectivity. beilstein-journals.org

Applications and Synthetic Utility in Specialized Organic Synthesis

Precursor in the Synthesis of Complex Naphthalene (B1677914) Architectures

The unique substitution pattern of 1-Bromo-4,5-dinitronaphthalene makes it an ideal starting material for the construction of intricate naphthalene-based molecules. The differential reactivity of the bromo and nitro substituents enables chemists to perform selective and sequential reactions, building molecular complexity in a controlled manner.

The synthesis of poly-functionalized naphthalene derivatives is critical for various fields of chemistry. This compound serves as a key building block due to its multiple reaction sites. The two nitro groups can be reduced to amino groups, which are themselves versatile functional handles. For instance, the reduction of dinitronaphthalenes can yield diaminonaphthalenes, which are precursors to nitrogen-containing arenes and other valuable targets. researchgate.net These amino groups can undergo a wide array of subsequent reactions, including acylation, alkylation, and diazotization, to introduce further functionality.

Simultaneously, the bromo substituent offers a different set of synthetic possibilities. Halogenated aromatic compounds are pivotal intermediates in organic synthesis. bldpharm.com The bromine atom can be readily displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions. This dual reactivity—the transformation of nitro groups and the manipulation of the carbon-bromine bond—allows for the systematic construction of naphthalene scaffolds with diverse and specific substitution patterns. uqu.edu.saresearchgate.net

Table 1: Functional Group Transformations of this compound

| Functional Group | Potential Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| Nitro (-NO₂) | H₂, Pd/C; SnCl₂, HCl; NaBH₄ | Amino (-NH₂) |

| Bromo (-Br) | Arylboronic acid, Pd catalyst (Suzuki) | Aryl (-Ar) |

| Bromo (-Br) | Terminal alkyne, Pd/Cu catalyst (Sonogashira) | Alkynyl (-C≡CR) |

| Bromo (-Br) | Amines, Pd or Cu catalyst (Buchwald-Hartwig/Ullmann) | Amino (-NR₂) |

| Bromo (-Br) | Alcohols/Phenols, Cu catalyst (Ullmann) | Ether (-OR) |

| Amino (-NH₂) | Acyl chloride / Anhydride | Amide (-NHCOR) |

| Amino (-NH₂) | NaNO₂, HCl; then various reagents (Sandmeyer) | -Cl, -Br, -CN, -OH, etc. |

The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to modern organic synthesis. This compound is an excellent substrate for such transformations, primarily through its reactive carbon-bromine bond. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. iupac.org For example, the Suzuki-Miyaura coupling of the bromo-naphthalene with an arylboronic acid can generate a biaryl structure, while the Sonogashira coupling with a terminal alkyne can introduce an alkynyl moiety. acs.org These reactions are known for their high efficiency and functional group tolerance. acs.org

Furthermore, the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, is readily achievable. Copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig aminations can be employed to couple amines or alcohols with the brominated position, yielding arylamines and diaryl ethers, respectively. mdpi.comwiley.com In some modern synthetic strategies, even the nitro groups can be utilized in denitrative coupling reactions, where the nitro group itself is replaced, offering an alternative pathway to C-C and C-X bond formation under specific catalytic conditions. acs.org

Intermediacy in the Development of Advanced Organic Materials

The naphthalene ring system is a common structural motif in a variety of advanced organic materials, including those with specific electronic and photophysical properties. science.gov The ability to synthesize precisely substituted naphthalene derivatives from precursors like this compound is crucial for tuning the properties of these materials.

Conjugated organic materials are the foundation of organic electronics, finding use in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-system of the naphthalene core makes it an attractive component for these materials. bldpharm.com By using this compound as a starting point, chemists can synthesize monomers for the creation of functional polymers. For example, reduction of the nitro groups to diamines furnishes a monomer, 1-bromo-4,5-diaminonaphthalene. This molecule can then be polymerized, or the bromo group can be functionalized prior to polymerization to create a variety of conjugated polymers with tailored properties. The synthesis of 1,5-diaminonaphthalene from 1,5-dinitronaphthalene (B40199) is a key step in producing 1,5-diisocyanatonaphthalene, a monomer for polyurethanes. google.com The strategic placement of electron-withdrawing nitro groups and the versatile bromo group allows for the creation of donor-acceptor systems, which are of great interest in materials science.

Polycyclic aromatic hydrocarbons (PAHs) are molecules composed of fused aromatic rings and are significant both as targets of fundamental research and as components of advanced materials. iupac.orgescholarship.org Synthetic strategies for creating larger, well-defined PAHs often rely on the coupling of smaller, functionalized aromatic building blocks. This compound can serve as a precursor for such syntheses. The bromine atom provides a handle for transition-metal-catalyzed reactions that extend the aromatic system. iupac.org For instance, an intramolecular coupling reaction after initial C-C bond formation can lead to the formation of new rings. The nitro groups can influence the regioselectivity of these reactions or can be converted to other groups to direct the cyclization process, ultimately allowing for the construction of complex PAHs with specific and pre-determined substitution patterns. escholarship.orgnih.gov

Role in the Synthesis of Agrochemical and Pharmaceutical Intermediates

The structural motifs present in this compound are relevant to the synthesis of biologically active compounds. Halogenated and nitrated aromatic compounds are common intermediates in the production of pharmaceuticals and agrochemicals. google.comechemi.com The bromine and nitro functionalities allow for the introduction of various pharmacophores and for the modulation of a molecule's physicochemical properties, such as lipophilicity and metabolic stability.

The reduction of the dinitro groups to form a diamine is a particularly important transformation. Naphthalene-based diamines are precursors to a range of heterocyclic structures. For example, condensation of an ortho-diamine with appropriate reagents can yield quinoxaline (B1680401) derivatives, a class of compounds known to exhibit a range of biological activities, including antitumor effects. ekb.eg Similarly, the nitroaromatic structure itself is a key feature in some medicinal compounds. researchgate.net Therefore, this compound represents a valuable starting point for the synthesis of complex molecules designed to interact with biological targets, making it an important intermediate in medicinal and agrochemical research. echemi.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Amino-4-nitronaphthalene |

| 1-Bromo-4,5-diaminonaphthalene |

| This compound |

| 1,5-Diaminonaphthalene |

| 1,5-Diisocyanatonaphthalene |

| 1,5-Dinitronaphthalene |

| 2,6-Dinitronaphthalene |

| 4,8-Dinitronaphthalene |

| 1-Nitronaphthalene (B515781) |

| Acetonitrile |

| Arylboronic acid |

| Benzene (B151609) |

| Biphenyl |

| Bromine |

| N-bromosuccinimide (NBS) |

| Carbon tetrachloride |

| Chloroform |

| 1,5-bis(p-tolylsulfonylamino)naphthalene |

| Triphenylene |

| Fluoranthene |

| 1-phenylnaphthalene |

| Quinoxaline |

Future Directions and Emerging Research Avenues in 1 Bromo 4,5 Dinitronaphthalene Chemistry

Development of Highly Selective and Sustainable Synthetic Methodologies

The traditional synthesis of nitronaphthalenes often involves harsh conditions, such as the use of mixed nitric and sulfuric acids, which can lead to environmental concerns and a lack of selectivity. numberanalytics.comrsc.org Future research is increasingly focused on developing greener and more efficient synthetic routes to 1-Bromo-4,5-dinitronaphthalene and its precursors.

One promising avenue is the use of solid acid catalysts and alternative nitrating agents. researchgate.net For instance, methods replacing traditional mixed acids with fuming nitric acid in the presence of modified zeolite molecular sieves have been explored for the synthesis of nitronaphthalenes, aiming to improve selectivity and reduce waste acid. google.com Research into inorganic nitrates adsorbed on solid supports like silica (B1680970) gel presents an environmentally benign alternative to conventional nitration. researchgate.net

Furthermore, the selective synthesis of bromonaphthalene derivatives, a key step in producing the target compound, is another area of active research. researchgate.net Developing catalytic systems that can precisely control the position of both bromination and nitration on the naphthalene (B1677914) ring is a key challenge. Future methodologies may involve flow chemistry, which can offer better control over reaction parameters and improve safety and efficiency. beilstein-journals.org

Table 1: Comparison of Traditional vs. Emerging Synthesis Methodologies

| Feature | Traditional Nitration | Emerging Sustainable Methods |

| Reagents | Mixed H₂SO₄/HNO₃ numberanalytics.com | Solid acid catalysts, fuming nitric acid with zeolites google.com, inorganic nitrates on silica gel researchgate.net |

| Solvents | Often requires harsh organic solvents | Can utilize greener solvents or solvent-free conditions |

| Selectivity | Can lead to mixtures of isomers and over-nitration rsc.org | Aims for higher regioselectivity, minimizing byproducts google.com |

| Waste | Generates large amounts of acidic waste google.com | Reduced waste generation and potential for catalyst recycling researchgate.netresearchgate.net |

| Conditions | Often requires high temperatures and strong acids rsc.org | Milder reaction conditions are often possible rsc.org |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The bromine atom and two nitro groups on the this compound scaffold provide multiple sites for chemical modification, opening doors to novel reactivity patterns. The electron-withdrawing nature of the nitro groups makes the naphthalene ring susceptible to nucleophilic aromatic substitution, a key reaction for introducing new functional groups.

Future research will likely explore a wider range of catalytic transformations. This includes transition metal-catalyzed cross-coupling reactions, where the bromo substituent can be replaced with various organic fragments to build more complex molecules. Additionally, the reduction of the nitro groups to amines is a fundamental transformation that can yield versatile intermediates for the synthesis of dyes, polymers, and biologically active compounds. google.comunimi.it The selective reduction of one nitro group over the other presents a significant synthetic challenge and a key area for future investigation.

Recent studies on related nitronaphthalenes have shown their potential as Michael acceptors and their participation in Diels-Alder reactions, suggesting that this compound could also engage in these and other pericyclic reactions to form complex polycyclic systems. acs.orgconicet.gov.arbenthamdirect.com The superelectrophilic activation of nitronaphthalenes in the presence of Lewis acids like aluminum chloride has also been shown to mediate unique reactions with nucleophiles, a strategy that could be applied to this compound to uncover new chemical behavior. dntb.gov.uarsc.org

Integration with Advanced Computational Design for Predictive Chemistry

The synergy between experimental work and computational chemistry is becoming increasingly crucial in modern chemical research. For this compound, advanced computational methods, particularly Density Functional Theory (DFT), can provide deep insights into its electronic structure, reactivity, and spectral properties. researchgate.netresearchgate.net

Predictive chemistry models can be employed to:

Forecast Reactivity: Calculate parameters like Fukui functions and local electrophilicity/nucleophilicity indices to predict the most likely sites for nucleophilic or electrophilic attack. conicet.gov.ar This can guide the design of selective synthetic strategies.

Elucidate Reaction Mechanisms: Model transition states and reaction pathways to understand how transformations occur. rsc.orgresearchgate.net This knowledge is invaluable for optimizing reaction conditions and developing new catalysts.

Design Novel Derivatives: In silico design can be used to predict the properties of yet-to-be-synthesized derivatives of this compound. By modifying the substituents computationally, researchers can screen for molecules with desired electronic, optical, or material properties before committing to laboratory synthesis. researchgate.net

Table 2: Applications of Computational Chemistry in this compound Research

| Computational Method | Application | Potential Outcome |

| Density Functional Theory (DFT) | Calculation of molecular orbitals (HOMO/LUMO), electrostatic potential, and vibrational frequencies. researchgate.netresearchgate.net | Understanding of electronic structure, prediction of reactivity, and interpretation of spectroscopic data. |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra. researchgate.net | Prediction of optical properties for applications in dyes and functional materials. |

| Reaction Pathway Modeling | Elucidation of transition states and reaction intermediates. rsc.orgresearchgate.net | Mechanistic insights to optimize reaction conditions and catalyst design. |

| Molecular Docking | Prediction of binding interactions with biological targets. researchgate.netdntb.gov.uacsfarmacie.cz | Assessment of potential for medicinal chemistry applications. |

Potential in Supramolecular Assembly and Advanced Functional Materials Research

The planar aromatic core and the polar nitro groups of this compound make it an excellent candidate for applications in supramolecular chemistry and materials science. The interactions between molecules, such as π-π stacking and hydrogen bonding (if other functional groups are introduced), can drive the self-assembly of these molecules into ordered nanostructures. aps.orgresearchgate.net

Research on similar nitronaphthalene compounds has demonstrated their ability to self-assemble on surfaces, forming well-defined molecular clusters and chains. aps.orgresearchgate.netcore.ac.uk This behavior is crucial for the bottom-up fabrication of molecular electronic devices. The presence of the bromine atom in this compound offers a handle for surface anchoring or for further functionalization to tune the self-assembly process.

The strong electron-accepting nature of the dinitronaphthalene core suggests potential applications in organic electronics, such as in the formation of charge-transfer complexes. By pairing it with electron-donating molecules, it may be possible to create materials with interesting conductive or optical properties. Furthermore, the high nitrogen and oxygen content, coupled with the dense aromatic structure, could make derivatives of this compound interesting for the development of high-energy-density materials, although this area requires careful and specialized investigation. The use of halogenated aromatic compounds in creating high-performance organic field-effect transistors (OFETs) also points to a potential research direction for this compound and its derivatives. acs.org

Q & A

Q. What are the key structural and electronic properties of 1-Bromo-4,5-dinitronaphthalene that influence its reactivity?

The compound's reactivity is governed by its electron-deficient aromatic system due to the electron-withdrawing nitro (-NO₂) and bromo (-Br) substituents. The 4,5-dinitro groups create steric hindrance and electronic deactivation, directing electrophilic attacks to less hindered positions. Computational studies (e.g., DFT calculations) and spectroscopic techniques (e.g., NMR, UV-Vis) are critical for mapping electron density distributions and predicting regioselectivity in reactions. Thermodynamic data, such as bond dissociation energies, can be sourced from NIST Chemistry WebBook .

Q. What synthetic routes are commonly used to prepare this compound?

A high-yield route involves bromination of 4,5-dinitronaphthalene using bromine (Br₂) in non-polar solvents (e.g., CCl₄) under controlled temperatures (0–25°C). Alternatively, selective nitration of 1-bromonaphthalene with mixed acid (HNO₃/H₂SO₄) at 50–60°C can yield the product after chromatographic purification (82% yield reported in analogous systems) . Reaction monitoring via TLC or HPLC is essential to optimize intermediates.

Q. How is this compound characterized to confirm purity and structure?

Standard methods include:

- GC-MS or HPLC for purity assessment.

- ¹H/¹³C NMR to verify substitution patterns (e.g., deshielded aromatic protons near nitro groups).

- X-ray crystallography for absolute stereochemical confirmation (where applicable) .

- Elemental analysis (C, H, N, Br) to validate stoichiometry.

Advanced Research Questions

Q. How do steric and electronic effects in this compound impact its participation in cross-coupling reactions?

The bromine atom serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki, Sonogashira), but the adjacent nitro groups reduce reactivity due to steric crowding and electron withdrawal. Kinetic studies show that using bulky ligands (e.g., SPhos) or microwave-assisted heating improves coupling efficiency. For example, Sonogashira coupling with trimethylsilylacetylene proceeds in >90% yield under optimized conditions (Pd(PPh₃)₄, CuI, 60°C) .

Q. What experimental strategies resolve contradictions in kinetic data for nucleophilic aromatic substitution (NAS) reactions involving this compound?

Conflicting rate constants may arise from solvent effects, competing mechanisms (e.g., radical pathways), or hydrogen bonding interactions. A systematic approach involves:

- Variable-temperature kinetics to isolate thermodynamic vs. kinetic control.

- Isotopic labeling (e.g., D₂O solvent) to probe hydrogen-bonding intermediates.

- Computational modeling (e.g., DFT) to map transition states and substituent effects .

For example, steric hindrance from nitro groups in this compound reduces NAS rates by 10³-fold compared to less hindered analogs .

Q. How can the compound’s environmental toxicity be assessed, and what mitigation strategies exist?

Toxicological profiling involves:

- Ames tests for mutagenicity.

- Ecotoxicology assays (e.g., Daphnia magna LC₅₀).

- Degradation studies (photolysis, hydrolysis) to identify persistent metabolites.

Naphthalene derivatives often exhibit moderate toxicity due to bioaccumulation; encapsulation in micelles or covalent immobilization on polymers reduces environmental release .

Methodological Challenges and Solutions

Q. What analytical techniques are best suited for detecting trace impurities in this compound?

| Technique | Application | Detection Limit |

|---|---|---|

| HPLC-DAD | Nitro-byproducts | 0.1 ppm |

| GC-ECD | Halogenated impurities | 0.05 ppm |

| ICP-MS | Heavy metal catalysts | 0.01 ppb |

Multi-stage purification (e.g., recrystallization, column chromatography) and rigorous solvent selection (e.g., avoiding halogenated solvents) minimize contamination .

Q. How can computational tools predict the compound’s behavior in novel reaction systems?

- Molecular docking to study interactions with enzymes or catalysts.

- Reaction pathway simulations (Gaussian, ORCA) to identify feasible intermediates.

- QSAR models to correlate substituent effects with biological activity (e.g., antimicrobial properties) .

Data Contradictions and Validation

Q. Why do reported yields for Sonogashira couplings vary across studies, and how can reproducibility be improved?

Discrepancies arise from:

- Catalyst loading (optimal Pd: 1–5 mol%).

- Solvent polarity (DMF > THF for polar intermediates).

- Oxygen sensitivity (use of Schlenk techniques).

Standardized protocols (e.g., inert atmosphere, degassed solvents) and real-time monitoring (in situ IR) enhance reproducibility .

Q. How do conflicting reports on the compound’s photostability align with experimental evidence?

Divergent findings stem from wavelength-dependent degradation. UV-Vis studies show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.